molecular formula C17H19IO4S2 B14219901 1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene CAS No. 828250-20-0

1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene

Katalognummer: B14219901
CAS-Nummer: 828250-20-0
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: OCNOTUAKYYLCIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by the presence of an iodopentane group and two sulfonyl groups attached to a dibenzene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 1-iodopentane with a dibenzene derivative under specific conditions. The reaction may require the presence of a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The iodopentane group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted dibenzene compounds.

Wissenschaftliche Forschungsanwendungen

1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene include:

  • 1-Iodopentane
  • 1,1’-[(5-Iodopentane-1,1-diyl)disulfonyl]dibenzene
  • 1,1’-[(1E)-1-Propene-1,3-diyl]dibenzene

Uniqueness

1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene is unique due to its specific structural features, such as the presence of both iodopentane and sulfonyl groups

Eigenschaften

CAS-Nummer

828250-20-0

Molekularformel

C17H19IO4S2

Molekulargewicht

478.4 g/mol

IUPAC-Name

[1-(benzenesulfonyl)-1-iodopentyl]sulfonylbenzene

InChI

InChI=1S/C17H19IO4S2/c1-2-3-14-17(18,23(19,20)15-10-6-4-7-11-15)24(21,22)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI-Schlüssel

OCNOTUAKYYLCIE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(S(=O)(=O)C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.